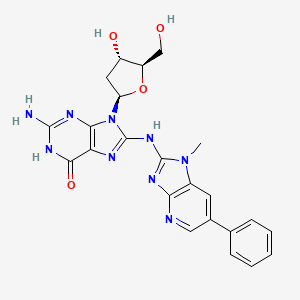

4-Nitrobenzyl b-D-thiogalactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-Nitrobenzyl β-D-thiogalactopyranoside often involves complex chemical reactions. For instance, the synthesis of phosphorus-substituted pyrazolo[3,4-b]quinoline derivatives through the reaction of 4-o-nitrobenzylidene-Δ2-pyrazolin-5-ones with trialkyl phosphites demonstrates the intricate processes involved in producing nitrobenzyl-related compounds (Nishiwaki et al., 1973). Such methodologies could potentially be adapted for the synthesis of 4-Nitrobenzyl β-D-thiogalactopyranoside, highlighting the complexity and creativity required in chemical synthesis.

Molecular Structure Analysis

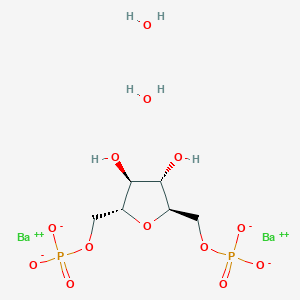

The molecular structure of related compounds, such as 4-nitrobenzylphosphonic acid, has been characterized through techniques like vibrational spectroscopy and X-ray diffraction, revealing the importance of understanding intermolecular interactions and structural characteristics (Wilk et al., 2014). These studies provide a basis for analyzing the molecular structure of 4-Nitrobenzyl β-D-thiogalactopyranoside, focusing on its specific functional groups and spatial arrangement.

Chemical Reactions and Properties

Research on compounds such as 4-nitrobenzylthioinosine highlights the reactivity of nitrobenzyl derivatives, offering insights into the chemical reactions 4-Nitrobenzyl β-D-thiogalactopyranoside might undergo (Tromp et al., 2004). These studies shed light on the potential reactivity, highlighting how the nitro and thiogalactopyranoside groups could influence the compound's behavior in chemical reactions.

Physical Properties Analysis

The physical properties of related nitrobenzyl compounds, such as solubility, melting points, and crystal structure, have been explored through various studies. For instance, the structural and vibrational analysis of 4-nitrobenzylphosphonic acid provides valuable data on the physical characteristics of these compounds, which could be analogous to those of 4-Nitrobenzyl β-D-thiogalactopyranoside (Wilk et al., 2014). Understanding these properties is crucial for predicting the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 4-Nitrobenzyl β-D-thiogalactopyranoside, including its reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. The reactivity of nitrobenzyl derivatives in nucleophilic substitution reactions, as well as their potential for forming hydrogen bonds and engaging in π-π interactions, provides a foundation for understanding the chemical properties of 4-Nitrobenzyl β-D-thiogalactopyranoside (Maldonado et al., 2017).

科学研究应用

Enzyme Activity Monitoring

The development of novel fluorescent probes for monitoring enzymatic activities, such as β-galactosidase, is crucial for biomedical research, including cancer diagnosis. A study introduced a turn-on near-infrared (NIR) fluorescent probe, demonstrating high selectivity and sensitivity towards β-galactosidase with potential applications in living cells and zebrafish imaging for biomedical research (Pang et al., 2020). Similarly, another research developed a dicyanoisophorone-based NIR fluorescent probe for β-galactosidase, enabling "off-on" quantitative determination of its activity in living cells, highlighting the importance of sensitive and selective probes for biological studies (Wu et al., 2020).

Synthesis and Chemical Reactions

In the realm of synthetic chemistry, the reactivity of nitrobenzene derivatives, including 4-nitrobenzyl derivatives, has been extensively studied. For example, the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence illustrates the synthetic utility of nitrobenzyl derivatives in producing functionally rich heterocyclic compounds (Bunce et al., 2008). This highlights the potential of NBTG in synthetic methodologies that rely on its reactive nitrobenzyl group.

Biological Studies and Assays

The modification of glycosynthase reactions through alterations in the acceptor molecule, as investigated in a study on glycosynthase-mediated reactions, demonstrates the significance of chemical modifications in studying enzyme specificity and activity (Stick et al., 2004). This application could be relevant for NBTG in exploring enzyme-catalyzed reactions involving thiogalactopyranoside substrates.

Enzyme Inhibition Studies

The exploration of enzyme inhibition, particularly focusing on nitroreductase enzymes and their interaction with nitrobenzene derivatives, sheds light on the enzyme's substrate specificity and potential for biotechnological applications. A study investigating the promiscuity of chloramphenicol nitroreductase towards the reduction of 4-nitrobenzene derivatives provides insights into enzyme-substrate interactions and the potential for chemoenzymatic reductions (Green et al., 2019).

属性

IUPAC Name |

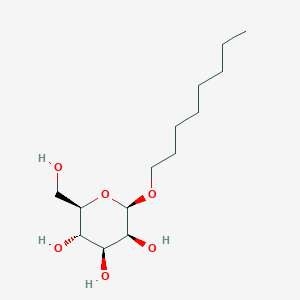

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUMUZAQBRAKI-SJHCENCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzyl 1-thio-beta-d-galactopryranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)